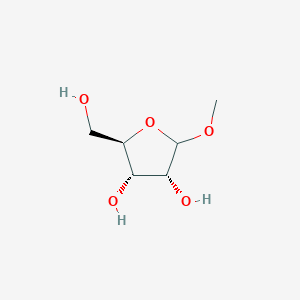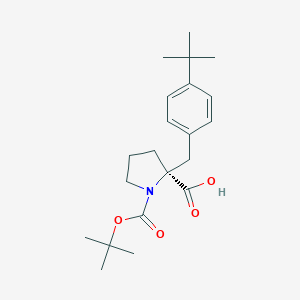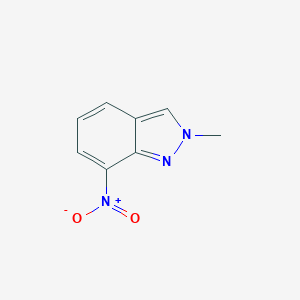
Glycine, N-(diphenylmethylene)-, 1-methylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-(diphenylmethylene)-, 1-methylethyl ester, commonly known as IEM, is a compound that belongs to the family of alpha-amino acid esters. It is a white crystalline powder that is widely used in scientific research due to its various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of IEM is not fully understood, but it is believed to be due to its ability to form stable iminium ions with carbonyl compounds. These iminium ions act as intermediates in various organic reactions, leading to the formation of new compounds.
Biochemical and Physiological Effects:
IEM has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. It has also been found to have antitumor activity, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using IEM in lab experiments is its high yield and purity. It is also relatively easy to synthesize, making it a cost-effective reagent. However, one of the limitations of using IEM is its potential toxicity, which can be harmful to researchers if not handled properly.
Orientations Futures
There are several future directions for the use of IEM in scientific research. One of the potential areas of research is the development of new drugs for the treatment of inflammatory diseases and cancer. Another potential area of research is the synthesis of new compounds using IEM as a catalyst. Additionally, further studies are needed to fully understand the mechanism of action of IEM and its potential toxicity.
Conclusion:
In conclusion, IEM is a compound that is widely used in scientific research due to its various biochemical and physiological effects. Its synthesis method is relatively easy, and it has been found to be an effective catalyst in various organic reactions. While it has several advantages for lab experiments, it also has potential limitations. There are several future directions for the use of IEM in scientific research, and further studies are needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of IEM involves the reaction of glycine ethyl ester hydrochloride with benzophenone in the presence of a base such as potassium carbonate. The reaction takes place in anhydrous ethanol as the solvent, and the product is obtained after purification through recrystallization.
Applications De Recherche Scientifique
IEM is widely used in scientific research as a reagent for the synthesis of various compounds such as peptides, amino acids, and heterocyclic compounds. It is also used as a chiral auxiliary in asymmetric synthesis. IEM has been found to be an effective catalyst in various organic reactions such as Michael addition, aldol reaction, and Mannich reaction.
Propriétés
IUPAC Name |
propan-2-yl 2-(benzhydrylideneamino)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-14(2)21-17(20)13-19-18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14H,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZPWSVAEFSRPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CN=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycine, N-(diphenylmethylene)-, 1-methylethyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2R)-2-[(2-azaniumylacetyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B174631.png)
![(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B174634.png)


![(2S)-2-Amino-2-[(3S)-oxolan-3-yl]acetic acid](/img/structure/B174639.png)

